Hexitol, 1,5-anhydro-2,6-dideoxy-
Description
Conceptual Framework of Anhydrohexitol Architectures in Chemical Biology
Anhydrohexitol-based structures serve as rigid scaffolds in the design of molecules that can interact with biological systems. Their constrained conformations, often adopting a stable chair form, provide a predictable three-dimensional structure. This predictability is a significant advantage in the rational design of enzyme inhibitors, receptor ligands, and, most notably, artificial nucleic acids. By replacing the natural furanose ring of DNA and RNA, anhydrohexitols introduce unique structural and functional properties.
Historical Context of 1,5-Anhydrohexitol within Carbohydrate Chemistry
The study of anhydrohexitols is deeply rooted in the rich history of carbohydrate chemistry. Early research in the 20th century, pioneered by chemists like Emil Fischer, laid the groundwork for understanding the structures and reactivity of sugars. ias.ac.in The development of techniques to selectively modify and cyclize carbohydrates led to the synthesis of various anhydro-sugars, including 1,5-anhydrohexitols. These compounds were initially of interest for their chemical properties and as intermediates in the synthesis of other carbohydrate derivatives. Their journey from chemical curiosities to key components in cutting-edge biological research illustrates the evolution of the field.
The Significance of Hexitol (B1215160), 1,5-anhydro-2,6-dideoxy- as a Structural Motif in Nucleoside Analogue Research
Hexitol, 1,5-anhydro-2,6-dideoxy- is a specific anhydrohexitol that has become a cornerstone in the field of nucleoside analogue research. In these analogues, the deoxyribose or ribose sugar of natural nucleosides is replaced by the 1,5-anhydro-2,6-dideoxyhexitol ring. This modification has profound implications for the resulting molecule's properties. For instance, a series of novel 1,5-anhydrohexitol nucleosides have been synthesized and evaluated for their inhibitory activity against various viruses. nih.govacs.org
The key features of Hexitol, 1,5-anhydro-2,6-dideoxy- that make it significant are:
Structural Rigidity: The six-membered ring of the hexitol is more rigid than the five-membered ring of natural sugars. This pre-organizes the backbone of a nucleic acid polymer, influencing its hybridization properties.
Nuclease Resistance: The unnatural backbone of nucleoside analogues containing this motif is resistant to degradation by cellular enzymes (nucleases) that would normally break down DNA and RNA. biosyn.com This increased stability is a highly desirable trait for therapeutic applications. biosyn.com
Altered Hybridization: The change in the sugar-phosphate backbone geometry affects how a strand of nucleic acid containing these analogues binds to a complementary strand of DNA or RNA.
Research has shown that nucleosides incorporating a 1,5-anhydrohexitol structure can adopt a chair conformation, with the heterocyclic base in an axial position. nih.gov Specifically, 1,5-Anhydro-2,3-dideoxy-D-ribohexitol nucleosides have been synthesized and shown to adopt a ⁴C₁ conformation. nih.gov
Overview of Hexitol Nucleic Acids (HNA) as Xeno Nucleic Acids (XNA)
When nucleosides containing Hexitol, 1,5-anhydro-2,6-dideoxy- are polymerized, they form Hexitol Nucleic Acid (HNA). HNA is a prime example of a Xeno Nucleic Acid (XNA), which is a synthetic genetic polymer that is structurally different from the naturally occurring DNA and RNA. encyclopedia.pubdartmouth.edu The "xeno" prefix, meaning "foreign" or "strange," highlights their artificial nature. encyclopedia.pub
XNAs, including HNA, have the remarkable ability to store genetic information and, in some cases, even evolve. encyclopedia.pubdartmouth.edu Key characteristics of HNA as an XNA include:
Information Storage: HNA can be synthesized to carry a specific sequence of nucleobases (A, T, C, and G), just like DNA. dartmouth.edu
Hybridization: HNA can form stable, right-handed antiparallel duplexes with itself, as well as with complementary strands of DNA and RNA. oup.com The order of stability for these duplexes is HNA-HNA > HNA-RNA > HNA-DNA. oup.com
Biostability: HNA's resistance to nuclease degradation makes it a robust molecule for various in vitro and potentially in vivo applications. biosyn.com
Enzymatic Processing: While natural polymerases cannot typically read or write HNA, researchers have engineered synthetic polymerases that can transcribe DNA into HNA and reverse transcribe HNA back into DNA. dartmouth.eduwikipedia.org This breakthrough has opened the door to the possibility of integrating XNAs into biological systems and exploring their potential for synthetic biology and therapeutic applications. dartmouth.eduwikipedia.org Scientists have even isolated HNAs that can target sequences associated with HIV. encyclopedia.pubwikipedia.org
The study of HNA and other XNAs is pushing the boundaries of our understanding of the chemical requirements for life and offering new tools for molecular biology and medicine.
Structure
3D Structure
Properties
CAS No. |
53951-42-1 |
|---|---|
Molecular Formula |
C6H12O3 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
2-methyloxane-3,4-diol |
InChI |
InChI=1S/C6H12O3/c1-4-6(8)5(7)2-3-9-4/h4-8H,2-3H2,1H3 |
InChI Key |
UXUFMKFUJJLWKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(CCO1)O)O |
Origin of Product |
United States |
Synthetic Methodologies for Hexitol, 1,5 Anhydro 2,6 Dideoxy and Its Derivatives
Chiron Approach to Anhydrohexitol Scaffolds from Carbohydrate Precursors
The chiron approach is a powerful strategy that utilizes readily available carbohydrates as chiral building blocks for the synthesis of complex molecules. In the context of anhydrohexitol scaffolds, this method leverages the inherent stereochemistry of sugars to construct the desired 1,5-anhydro-2,6-dideoxy-hexitol framework.
A common starting material for this approach is D-glucose or D-galactose. umich.edunih.gov For instance, the synthesis can commence from tetra-O-acetyl-α-D-bromoglucose. umich.edu Through a series of well-defined steps including deacetylation, benzylidene protection, and deoxygenation, the carbohydrate precursor is systematically modified to yield the target anhydrohexitol scaffold. umich.edu This approach is advantageous as it provides stereochemical control and access to enantiomerically pure products.
De Novo Preparation Strategies for 2,6-Dideoxy Sugar Libraries
De novo synthesis offers a flexible route to 2,6-dideoxy sugar libraries, providing access to a diverse range of stereoisomers that may not be readily available from natural sources. researchgate.net These methods often involve the construction of the pyran ring from acyclic precursors.
Nucleophilic Substitution and Ring Closure Procedures for 1,5-Anhydrohexitol Nucleoside Synthesis
The synthesis of 1,5-anhydrohexitol nucleosides, where a nucleobase is attached to the anhydrohexitol scaffold, often relies on nucleophilic substitution reactions. nih.govchemguide.co.uk These reactions are crucial for forming the key glycosidic-like bond between the sugar mimic and the heterocyclic base.
A typical procedure involves the activation of a hydroxyl group on the anhydrohexitol ring, often at the C-2 or C-3 position, by converting it into a good leaving group such as a tosylate. nih.gov Subsequent reaction with a nucleophilic heterocyclic base, such as a pyrimidine (B1678525) or purine (B94841), leads to the formation of the desired nucleoside analogue. nih.gov The Mitsunobu reaction is another powerful tool for this transformation, allowing for the direct coupling of an alcohol with a nucleobase under mild conditions. nih.gov
Table 1: Key Reactions in 1,5-Anhydrohexitol Nucleoside Synthesis
| Reaction Type | Reagents | Purpose |
| Tosylation | p-Toluenesulfonyl chloride, pyridine | Activation of hydroxyl group |
| Nucleophilic Substitution | Heterocyclic base (e.g., uracil, guanine) | Introduction of the nucleobase |
| Mitsunobu Reaction | Triphenylphosphine, diethyl azodicarboxylate | Direct coupling of alcohol and nucleobase |
The regioselective introduction of heterocyclic bases, particularly at the C-2 position of the anhydrohexitol ring, is a key challenge and a critical aspect of synthesizing biologically active nucleoside analogues. nih.gov The stereochemistry at this position is often crucial for the molecule's ability to interact with biological targets.
The choice of synthetic route and reaction conditions can influence the stereochemical outcome of the nucleophilic substitution. For instance, an SN2 reaction will proceed with inversion of configuration at the reaction center. chemguide.co.uk Careful planning of the synthesis, including the use of appropriate protecting groups and the selection of the correct stereoisomer of the starting anhydrohexitol, is essential to obtain the desired product with the correct stereochemistry. umich.edu
For applications in antisense therapy and the construction of hexitol (B1215160) nucleic acids (HNA), the 1,5-anhydrohexitol nucleosides must be converted into their corresponding phosphoramidite (B1245037) building blocks. umich.edu This involves the phosphorylation of the free hydroxyl group on the anhydrohexitol ring.
The process typically involves the protection of other functional groups, followed by reaction with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. The resulting phosphoramidite can then be used in automated solid-phase oligonucleotide synthesis to create HNA strands. umich.edu These modified nucleic acids have shown promise due to their high binding affinity and stability. umich.edu
Synthesis of Substituted Pyrimidine and Purine Anhydrohexitol Analogues
The synthesis of a wide variety of substituted pyrimidine and purine anhydrohexitol analogues allows for the exploration of structure-activity relationships and the development of more potent and selective therapeutic agents. nih.govnih.gov
The synthesis of these analogues often involves the use of pre-functionalized heterocyclic bases or the modification of the nucleobase after its attachment to the anhydrohexitol scaffold. For example, 5-halogenated pyrimidines have been used to create nucleoside analogues with potential anticancer activity. nih.gov The synthesis of these compounds often involves multi-step sequences to build the desired heterocyclic ring system before or after coupling to the sugar mimic. mdpi.comresearchgate.net
The ability to selectively modify the hexitol ring at specific positions is crucial for fine-tuning the properties of the resulting nucleoside analogues. This can involve the introduction of various functional groups, such as halogens, alkyl groups, or azido (B1232118) groups, at different positions on the anhydrohexitol scaffold. nih.gov
This site-specific functionalization often requires the use of protecting group strategies to differentiate between the various hydroxyl groups on the ring. By selectively protecting and deprotecting these hydroxyls, specific positions can be targeted for modification, leading to a diverse range of anhydrohexitol derivatives with unique biological profiles.
Derivatization of Nucleobase Moieties
The creation of anhydrohexitol nucleosides requires the attachment of a nucleobase to the hexitol sugar ring. The development of a general synthetic scheme applicable to both pyrimidine and purine analogues often necessitates transforming a pentofuranose (B7776049) sugar into an anhydrohexitol derivative before introducing the base. acs.org The conditions for this crucial alkylation step are highly dependent on the specific nucleobase being used. acs.org
A common strategy involves activating the anhydrohexitol precursor for nucleophilic attack by the base. For instance, purine derivatives can be synthesized using methods like the Mitsunobu reaction. The adenine (B156593) analogue of a 1,5-anhydro-2,3-dideoxy-D-ribo-hexitol has been synthesized from a protected anhydrohexitol precursor using triphenylphosphine, adenine, and diethyl azodicarboxylate (DEAD) in dioxane, albeit with a modest yield of 21%. acs.org An alternative approach involves using adenine in the presence of sodium hydride (NaH) in dimethylformamide (DMF) at 90 °C, which gives an 18% yield. acs.org The low yields observed in these reactions are attributed to significant steric hindrance. acs.org
The synthesis of pyrimidine derivatives can also be challenging. While some synthetic schemes are limited to specific pyrimidine nucleosides, more versatile methods have been developed. acs.org For example, a series of 5-substituted pyrimidine analogues of 1,5-anhydro-2,3-dideoxy-D-arabino-hexitol have been successfully synthesized. nih.gov These derivatives include compounds with chloro, trifluoromethyl, vinyl, 2-thienyl, ethynyl, or propynyl (B12738560) groups at the 5-position of the pyrimidine ring. nih.gov The trifluoromethyl derivative, in particular, has demonstrated significant and selective activity against Herpes simplex virus (HSV). nih.gov
| Nucleobase | Reagents and Conditions | Yield | Reference |
| Adenine | Triphenylphosphine, DEAD, Dioxane | 21% | acs.org |
| Adenine | NaH, DMF, 90 °C | 18% | acs.org |
| 5-Substituted Pyrimidines | (Not specified) | (Not specified) | nih.gov |
Regioselective and Stereoselective Synthetic Transformations of Anhydrohexitol Precursors
Achieving the correct three-dimensional structure of the anhydrohexitol ring is paramount, as biological activity is often highly dependent on stereochemistry. The synthesis of these precursors relies on regioselective and stereoselective transformations to control the orientation of substituents on the sugar backbone. rsc.org
A key step in forming the 1,5-anhydro ring is cyclization. One reported method starts from an acyclic nucleoside analogue, which is treated with p-toluenesulfonyl chloride in pyridine. The resulting intermediate undergoes smooth cyclization upon treatment with sodium hydride (NaH) in DMF at room temperature, yielding the 1,5-anhydrohexitol nucleoside in a 55% yield over two steps. acs.org Another approach begins with 4,6-di-O-benzyl-1,5-di-O-pivaloyl-3-deoxy-D-glucitol, utilizing a ring-closure procedure to form the anhydrohexitol structure. nih.gov
The synthesis of deoxy-sugars, which lack one or more hydroxyl groups, presents unique challenges in controlling stereoselectivity. acs.orgnih.gov Classical approaches often rely on the use of glycosyl halides, such as bromides and chlorides, which are typically activated under Koenigs-Knorr conditions. nih.gov The choice of promoter, solvent, and protecting groups is critical for achieving high levels of selectivity in these reactions. acs.orgnih.gov For example, the synthesis of xylitol (B92547), a related pentitol, can be achieved with high stereoselectivity through the epoxidation of a triacetoxypentene precursor, demonstrating how stereocontrol can be exerted at key synthetic stages. rsc.org The epoxide ring opening of one isomer with acetate (B1210297) ion in acetic anhydride (B1165640) yields the desired product with greater than 80% diastereoselectivity. rsc.org Such methods highlight the importance of carefully planned synthetic routes to access specific stereoisomers of anhydrohexitol precursors.
| Reaction | Starting Material | Reagents | Key Transformation | Stereoselectivity/Yield | Reference |
| Cyclization | Acyclic nucleoside analogue | 1. p-TsCl, Pyridine; 2. NaH, DMF | Ring formation | 55% (2 steps) | acs.org |
| Epoxide Ring Opening | Isomer B (epoxide) | Acetate ion, Acetic anhydride | Formation of xylitol penta-acetate | >80% diastereoselectivity | rsc.org |
| Syn-hydroxylation | (E)-(4RS)-triacetoxypent-2-ene | Osmium catalyst | Formation of DL-arabinitol | 76% stereoselectivity | rsc.org |
| Syn-hydroxylation | (Z)-isomer of (22) | Osmium catalyst | Formation of ribitol | 66% stereoselectivity | rsc.org |
Automated and Continuous Flow Synthesis for Deoxy-Sugar Donor Production
The production of deoxy-sugar building blocks (donors) is often a bottleneck in the synthesis of complex carbohydrates and nucleoside analogues due to time-consuming, multi-step manual procedures. nih.gov To address this, automated and continuous flow synthesis platforms have been developed for the rapid, multi-gram production of orthogonally protected deoxy-sugars. nih.gov
The entire process can be automated using open-source, Python-controlled software, such as Mechwolf. nih.gov This automated system allows for total reaction times ranging from just 74 to 131.5 minutes, a stark contrast to the several days required for traditional batch synthesis. nih.gov The modular setup of the flow system also permits reaction streams to be split, enabling the parallel synthesis of multiple sugar donors. nih.gov This technology represents a significant advance in efficiency for producing the crucial building blocks needed for Hexitol, 1,5-anhydro-2,6-dideoxy- and its derivatives.
| Synthesis Method | Product | Overall Yield | Total Reaction Time | Purification Steps | Reference |
| Continuous Flow | L-Oliose (6) | 25% | 74-131.5 minutes | 3 | nih.gov |
| Continuous Flow | L-Boivinose thioglycoside (8) | 12% | 74-131.5 minutes | 3 | nih.gov |
| Batch Conditions | (Not specified) | (Not specified) | Several days | Multiple | nih.gov |
Structural and Conformational Elucidation of Anhydrohexitol Scaffolds
Computational Approaches to Conformational Analysis
Computational chemistry provides powerful tools to supplement and rationalize experimental findings regarding the conformation of anhydrohexitol nucleosides. nih.govresearchgate.netsapub.org These methods allow for the exploration of the potential energy landscape and the simulation of molecular behavior over time.
Energy Landscapes and Conformational Equilibrium Studies (e.g., C1 vs. 1C Forms)
Theoretical calculations can be used to determine the relative energies of different possible conformations of the anhydrohexitol ring. For a six-membered ring, the two primary chair conformations are often designated as ¹C₄ and ⁴C₁. Computational studies can quantify the energy difference between these forms and other less stable conformations like the boat or twist-boat. These studies consistently show a significant energy preference for the chair conformation, in agreement with experimental data. libretexts.org The energy calculations help in understanding the conformational equilibrium and the barriers to ring inversion.
Molecular Modeling and Dynamics Simulations
Molecular modeling allows for the construction of three-dimensional models of anhydrohexitol nucleosides and their assemblies, such as HNA duplexes. libretexts.orgyoutube.com Molecular dynamics (MD) simulations, which use the principles of classical mechanics to simulate the movement of atoms and molecules over time, provide a dynamic view of the conformational landscape. nih.govyoutube.comyoutube.commdpi.com These simulations can reveal the flexibility of the hexitol ring, the dynamics of the glycosidic bond rotation, and the interactions with surrounding solvent molecules. nih.gov For anhydrohexitol nucleosides, MD simulations have further supported the stability of the chair conformation and the axial orientation of the base, providing a deeper understanding of the structural basis for the unique properties of HNA.
Influence of Structural Features on Hybridization and Enzymatic Recognition
The unique structural and conformational properties of anhydrohexitol scaffolds, such as in Hexitol, 1,5-anhydro-2,6-dideoxy-, significantly influence their ability to hybridize with natural nucleic acids and to be recognized by various enzymes, particularly DNA polymerases. The six-membered ring of the anhydrohexitol, in contrast to the five-membered ring of natural deoxyribose, imposes distinct stereochemical constraints that affect these molecular interactions.
Research into nucleosides derived from 1,5-anhydrohexitol has demonstrated that these synthetic analogs can be substrates for DNA polymerases. nih.gov All tested DNA polymerases have shown the capacity to incorporate a single anhydrohexitol nucleotide. However, successful elongation of the primer strand after this incorporation is predominantly achieved by Family B DNA polymerases. nih.gov Among these, Vent (exo-) DNA polymerase has been identified as particularly efficient. nih.gov
The conformation of the anhydrohexitol ring is a critical determinant in enzymatic recognition. X-ray crystallography studies of related 1,5-anhydrohexitol pyrimidine (B1678525) and purine (B94841) nucleosides have revealed that the heterocyclic base typically adopts an axial orientation, with the sugar ring itself assuming a slightly distorted chair conformation. researchgate.net This contrasts with the envelope and twist conformations of the five-membered deoxyribose ring in natural DNA. Computational studies indicate that anhydrohexitol nucleosides can exist in an equilibrium between different chair conformations. The specific conformation adopted can be influenced by the enzymatic environment, suggesting that conformational flexibility may be advantageous for recognition by viral enzymes.
The stereochemistry of the anhydrohexitol scaffold also plays a crucial role. For instance, the presence of an adjacent hydroxyl group at the C3 position of a 1,5-anhydrohexitol-ATP analog has been shown to be detrimental to its substrate activity with certain DNA polymerases. nih.gov This highlights the sensitivity of the enzyme's active site to the specific arrangement of functional groups on the anhydrohexitol ring.
The rigid nature of the anhydrohexitol's sugar moiety can also impact the enzymatic process. While the incorporation of a single anhydrohexitol nucleotide can be efficient, with kinetic parameters sometimes similar to those of natural nucleotides, the rigidity of the ring can hinder the conformational changes within the polymerase that are necessary for continued elongation. nih.govnih.gov This can lead to chain termination after the incorporation of a few modified nucleotides. nih.gov
The hybridization of oligonucleotides containing anhydrohexitol nucleosides with complementary DNA or RNA strands is also affected by these structural features. The axial orientation of the nucleobase in hexitol monomers is considered necessary for base pairing with natural nucleic acids. oup.com However, duplexes formed between hexitol-modified oligonucleotides and natural DNA can be less thermally stable compared to their natural counterparts. For example, a Hexitol Nucleic Acid (HNA):DNA duplex was observed to have a melting temperature (Tm) of 31°C in 1 M NaCl, indicating a lower stability than a corresponding natural duplex under similar conditions. oup.com
Detailed Research Findings on Enzymatic Recognition and Hybridization
The following tables summarize key findings from studies on anhydrohexitol nucleosides, providing insights into the influence of their structural features.
Enzymatic Incorporation of Anhydrohexitol Nucleotides
| Enzyme | Anhydrohexitol Substrate | Key Finding | Reference |
|---|---|---|---|
| Various DNA Polymerases | Anhydrohexitol triphosphate | All tested polymerases could incorporate one anhydrohexitol nucleotide. | nih.gov |
| Family B DNA Polymerases (e.g., Vent (exo-)) | Anhydrohexitol triphosphate | Succeeded in elongating the primer after incorporation. Vent (exo-) was the most successful. | nih.gov |
| Reverse Transcriptases (AMV, M-MLV, HIV-1, etc.) | Anhydrohexitol triphosphates | Efficiently catalyzed the incorporation of one anhydrohexitol nucleotide. | nih.gov |
| HIV-1 Reverse Transcriptase | Anhydrohexitol nucleoside triphosphates (hNTPs) | The rigid sugar moiety of hNTPs can hinder the conformational change necessary for elongation, leading to chain termination. | nih.gov |
| M184V and Vent (exo–) DNA polymerase | Altritol anhydrohexitol nucleotide of adenine (B156593) | An adjacent hydroxyl group on C3 of 1,5-anhydrohexitol-ATP has a detrimental effect on substrate activity. | nih.gov |
Hybridization and Structural Data of Anhydrohexitol-Modified Oligonucleotides
| Modification | Technique | Key Finding | Reference |
|---|---|---|---|
| HNA:DNA duplex (26:19) | Melting Temperature (Tm) Analysis | Tm of 31°C in 1 M NaCl, indicating lower thermal stability compared to natural duplexes. | oup.com |
| 1,5-Anhydrohexitol pyrimidine and purine nucleosides | X-ray Analysis | The heterocyclic base is in an axial position and the sugar ring adopts a slightly distorted chair conformation. | researchgate.net |
| Anhydrohexitol nucleosides | Computational Methods | These nucleosides exist in a conformational equilibrium between different chair forms. |
Bio Macromolecular Interactions and Recognition Mechanisms of Anhydrohexitol Analogues
Hexitol (B1215160) Nucleic Acids (HNA) Hybridization with Natural Nucleic Acids
HNA is a synthetic DNA analogue where the natural deoxyribose sugar is replaced by a 1,5-anhydrohexitol moiety. biosyn.com This structural modification imparts unique hybridization properties to HNA, enabling it to interact with natural DNA and RNA with high affinity and specificity. tandfonline.com
Hexitol Nucleic Acids have demonstrated the ability to form stable duplex structures with both DNA and RNA. The formation of these hybrid duplexes is governed by Watson-Crick base pairing. The pre-organized structure of the HNA backbone, which mimics the A-form geometry of RNA, contributes to its strong hybridization with RNA. Circular dichroism spectra of HNA-RNA duplexes show similarities to the A-form of dsRNA.
Beyond duplex formation, oligonucleotides constructed from 1',5'-anhydrohexitol nucleoside building blocks have also been observed to participate in triple-helix formation. researchgate.netresearchgate.net DNA triplexes, also known as H-DNA, are formed when a third strand of nucleic acid binds in the major groove of a DNA double helix. youtube.com This interaction is typically mediated by Hoogsteen or reverse Hoogsteen hydrogen bonds. nih.gov The ability of HNA to form such higher-order structures opens avenues for its application in gene regulation and therapy. youtube.comnih.gov Non-coding RNAs are known to interact with duplex DNA to form triplex structures that play critical functional roles in epigenetic modifications. nih.govkyoto-u.ac.jpunipd.it
The hybridization of HNA with natural nucleic acids is highly sequence-specific. nih.gov This specificity is crucial for its potential use in antisense therapies and diagnostics, where precise targeting of a particular gene sequence is required. biosyn.com Studies have shown that HNA forms highly selective duplexes with RNA, with a greater ability to discriminate between matched and mismatched sequences compared to DNA-RNA duplexes. This enhanced selectivity is attributed to the rigid conformational structure of the anhydrohexitol backbone.
The sequence-specific binding of HNA to RNA makes it a potent steric blocking oligonucleotide. nih.govresearchgate.net By binding to a target mRNA sequence, HNA can inhibit translation and, consequently, protein expression. This has been demonstrated in vitro for targets such as Ha-ras mRNA. nih.gov
HNA forms exceptionally stable duplexes with RNA, often more stable than the corresponding natural DNA:RNA and RNA:RNA duplexes. biosyn.com The increased thermodynamic stability is a key advantage of HNA for therapeutic applications, as it can lead to a longer duration of action. The stability of these duplexes is typically measured by their melting temperature (Tm), the temperature at which half of the duplex dissociates.
The table below presents a comparison of the melting temperatures for HNA-containing duplexes versus natural DNA and LNA (Locked Nucleic Acid) modified duplexes.
| Sequence (5' to 3') | Modification | Complement | ΔTm/modification (°C) |
|---|---|---|---|
| GCGTTtTTTGCT | HNA | RNA | +0.5 |
| GCGTTttTTGCT | HNA | RNA | +0.9 |
| CCAGtGAtAtGC | HNA | RNA | +1.4 |
| GCGTTtTTTGCT | LNA | RNA | +5.2 |
| GCGTTttTTGCT | LNA | RNA | +4.7 |
| CCAGtGAtAtGC | LNA | RNA | +6.7 |
Data adapted from studies on modified oligonucleotides. nih.gov The ΔTm is the change in melting temperature per modification compared to the unmodified DNA:RNA duplex.
The thermodynamic stability of nucleic acid duplexes is influenced by factors such as base composition and sequence. nih.govscite.airesearchgate.net In the case of HNA, the rigid hexitol backbone pre-organizes the oligonucleotide for binding to its RNA complement, leading to a favorable entropic contribution to the binding energy.
A significant advantage of HNA is its remarkable resistance to degradation by nucleases. biosyn.comresearchgate.net Natural nucleic acids, particularly RNA, are susceptible to rapid enzymatic degradation in biological systems. synoligo.com The modified backbone of HNA, which lacks the natural furanose ring and the canonical phosphodiester linkage geometry, is not readily recognized by nucleases. biosyn.com
Studies have shown that HNA oligonucleotides are completely stable against 3'-exonucleases. researchgate.netresearchgate.net This high nuclease resistance prolongs the half-life of HNA in biological environments, which is a critical attribute for therapeutic oligonucleotides. biosyn.com The enhanced stability of HNA constructs, combined with their high binding affinity, makes them promising candidates for antisense and siRNA technologies. biosyn.com
| Oligonucleotide Modification | Relative Nuclease Resistance |
|---|---|
| Unmodified DNA | Low |
| Phosphorothioate (PS) | Moderate |
| 2'-O-Methoxyethyl (MOE) | High |
| Hexitol Nucleic Acid (HNA) | Very High |
| Fluoro Hexitol Nucleic Acid (FHNA) | Very High |
This table provides a qualitative comparison of the nuclease resistance of different oligonucleotide modifications based on available literature. nih.govsynoligo.com
The building blocks of HNA are chiral, and the stereochemistry of the anhydrohexitol sugar has a profound impact on the hybridization properties of the resulting oligonucleotide. The natural D-enantiomer of HNA (β-D-HNA) has been the most extensively studied. researchgate.net However, research into other isomers, such as α-L-HNA, has revealed interesting chiral selection properties. researchgate.net
α-L-HNA has been shown to be a versatile informational biopolymer capable of cross-communicating with both natural and unnatural complements in both enantiomeric forms. researchgate.net This suggests an inherent flexibility in the HNA system, allowing for the formation of both isochiral and heterochiral associations. researchgate.net The study of mirror-image nucleic acids, such as L-DNA, has demonstrated that they can form stable nanostructures with opposite chirality to their natural counterparts and exhibit high nuclease resistance. acs.orgnih.govnih.gov The unique chiral properties of HNA provide insights into the stereoselectivity of nucleic acid hybridization processes. researchgate.net
Enzymatic Recognition and Processing of 1,5-Anhydrohexitol Nucleotides and HNA
The interaction of HNA and its nucleotide precursors with cellular enzymes is a critical aspect determining its biological activity and potential for in vivo applications. Several studies have evaluated the ability of DNA and RNA polymerases to recognize and incorporate 1,5-anhydrohexitol nucleotides.
It has been found that some DNA polymerases can accept 1,5-anhydrohexitol triphosphates as substrates and catalyze their incorporation into a growing DNA strand. nih.gov However, the efficiency of incorporation and the ability to extend the chain after incorporation varies among different polymerases. Family B DNA polymerases, such as Vent (exo-), have shown some success in incorporating multiple anhydrohexitol nucleotides. nih.gov
RNA polymerases can also recognize the triphosphate of the adenine (B156593) analogue of 1,5-anhydrohexitol. nih.gov However, the incorporation is limited to a maximum of three consecutive analogues under the tested experimental conditions. nih.gov
Terminal deoxynucleotidyl transferase (TdT) has demonstrated a greater tolerance for 1,5-anhydrohexitol nucleotides, being able to add up to 15 purine (B94841) HNA nucleotides to a DNA primer. biosyn.comnih.gov In contrast, HNA itself does not appear to serve as an effective primer for TdT. nih.gov
On the other hand, HNA is generally not recognized as a template by several other DNA metabolizing enzymes, including restriction enzymes, ligases, and methylases. nih.gov This lack of recognition can be advantageous for certain applications where preserving the integrity of the HNA strand is desired.
| Enzyme | Recognition/Processing of HNA or its Nucleotides |
|---|---|
| Family B DNA Polymerases (e.g., Vent (exo-)) | Can incorporate multiple anhydrohexitol nucleotides. nih.gov |
| RNA Polymerases | Recognize adenine anhydrohexitol triphosphate; limited incorporation. nih.gov |
| Terminal deoxynucleotidyl transferase (TdT) | Can add up to 15 purine HNA nucleotides to a DNA primer. nih.gov |
| Restriction Enzymes | HNA does not function as a template. nih.gov |
| Ligases | HNA does not function as a template. nih.gov |
| Methylases | HNA does not function as a template. nih.gov |
Substrate Recognition by DNA-Dependent and RNA-Dependent Polymerases
The ability of polymerases to recognize and accept nucleotide analogues is a critical determinant of their potential use in synthetic biology and therapeutics. Studies have shown that anhydrohexitol triphosphates can be recognized as substrates by a range of DNA and RNA polymerases. nih.govnih.govresearchgate.net All DNA polymerases tested in certain studies were capable of accepting a chemically synthesized anhydrohexitol triphosphate and incorporating a single anhydrohexitol nucleotide opposite its complementary base in a template strand. nih.gov
However, recognition does not uniformly lead to efficient polymerization. While the initial incorporation event is often successful, the ability to continue elongating the primer chain varies significantly among different polymerase families. nih.gov For instance, RNA polymerases have been found to recognize the triphosphate of the adenine anhydrohexitol analogue. nih.gov Similarly, several reverse transcriptases, including those from Avian Myeloblastosis Virus (AMV), Moloney Murine Leukemia Virus (M-MLV), and Human Immunodeficiency Virus type 1 (HIV-1), can recognize and incorporate one anhydrohexitol nucleotide. nih.govnih.gov This broad recognition suggests that the active sites of these diverse enzymes can accommodate the conformational changes imposed by the six-membered hexitol ring for a single incorporation event.
Efficiency of Anhydrohexitol Nucleotide Incorporation and Primer Elongation by Polymerases
Following the initial recognition and incorporation of a single anhydrohexitol nucleotide, the efficiency of further elongation is a significant hurdle for most polymerases. Only Family B DNA polymerases have demonstrated the ability to elongate the primer after the first incorporation event. researchgate.netnih.gov Among these, Vent (exo-) DNA polymerase has been identified as particularly successful. nih.gov
Even with more proficient enzymes, the process is limited. Under conditions optimized for selective incorporation, typically no more than two consecutive 1,5-anhydrohexitol nucleotides could be inserted into a DNA primer. nih.govbiosyn.com At higher enzyme concentrations, Vent (exo-) DNA polymerase could incorporate as many as six anhydrohexitol adenine triphosphates (hATPs), though selectivity was compromised. researchgate.netnih.gov RNA polymerases show a similar limitation, with a maximum of three consecutive analogue building blocks being incorporated under the tested experimental conditions. nih.gov
Dimeric reverse transcriptases, such as those from Rous-associated virus 2 (RAV2) and HIV-1, are able to extend the primer with another anhydrohexitol unit, unlike their monomeric counterparts. nih.gov Certain mutant strains of HIV-1 reverse transcriptase, notably M184V and K65A, have shown an enhanced capacity for elongating a DNA primer with several 1,5-anhydrohexitol adenine bases. nih.govnih.gov However, even with these optimized enzymes, a maximum of four analogues could be incorporated selectively. nih.govnih.gov
The table below summarizes the incorporation efficiency for various polymerases.
| Enzyme Family | Specific Enzyme | Maximum Consecutive Incorporations | Notes |
| DNA Polymerase (Family B) | Vent (exo-) | 2 (selective) to 6 (high concentration) | Most successful among tested DNA polymerases for elongation. researchgate.netnih.gov |
| RNA Polymerase | T7 RNA Polymerase | 3 | Able to recognize and incorporate a limited number of analogues. nih.govresearchgate.net |
| Reverse Transcriptase (Dimeric) | HIV-1 RT (Wild Type) | >1 | More efficient at elongation than monomeric RTs. nih.govnih.gov |
| Reverse Transcriptase (Dimeric) | RAV2 RT | 2 | Shows limited elongation capability. nih.gov |
| Reverse Transcriptase (Mutant) | HIV-1 RT (M184V) | 4 | Most successful mutant for incorporating multiple anhydrohexitol nucleotides. nih.govnih.gov |
Terminal Transferase Activity with Anhydrohexitol Nucleotides
In contrast to template-dependent polymerases, terminal deoxynucleotidyl transferase (TdT) exhibits a greater tolerance for anhydrohexitol nucleotides. nih.govbiosyn.com TdT is a template-independent polymerase that adds deoxynucleotides to the 3'-hydroxyl terminus of DNA molecules. neb.com This enzyme has proven to be significantly more successful in elongating a DNA primer with anhydrohexitol analogues, incorporating a maximum of 15 purine nucleotides. nih.govresearchgate.net The incorporation of pyrimidine (B1678525) HNA nucleotides is less efficient, with only up to four units being added. biosyn.com
Despite this enhanced activity compared to other polymerases, studies have noted that the 1,5-anhydroaltritol triphosphate analogue of adenosine was a poor substrate for TdT, and Hexitol Nucleic Acid (HNA) itself could not serve as a primer for the enzyme. nih.gov
Recognition by Reverse Transcriptases
Reverse transcriptases (RTs) have been a key area of study for anhydrohexitol nucleotide incorporation. Several RTs, including AMV, M-MLV, M-MLV(H-), RAV2, and HIV-1, are capable of recognizing anhydrohexitol triphosphates as substrates and efficiently catalyzing the incorporation of a single non-natural nucleotide. nih.govnih.gov
The efficiency of subsequent elongation, however, appears to be linked to the enzyme's quaternary structure. Only dimeric enzymes, specifically RAV2 and HIV-1 RTs, were able to extend the primer with a second anhydrohexitol building block. nih.govnih.gov Further investigations into HIV-1 mutants revealed that specific amino acid changes could enhance this capability. The M184V mutant, in particular, was identified as the most successful, capable of elongating a DNA primer with multiple 1,5-anhydrohexitol adenine units in an efficient manner. nih.govnih.gov
Kinetic Parameters of Enzymatic Incorporation
Kinetic studies provide quantitative insight into the efficiency of nucleotide incorporation. For the incorporation of a single anhydrohexitol adenine nucleoside by Vent (exo-) DNA polymerase, the kinetic parameters were found to be similar to those of its natural analogue, 2'-deoxyadenosine triphosphate (dATP). researchgate.netnih.gov
In the case of the efficient M184V mutant of HIV-1 reverse transcriptase, the kinetic parameters for incorporating anhydrohexitol analogues of adenine and thymine were compared to their natural counterparts. nih.govnih.gov The Michaelis constant (Km), which reflects substrate binding affinity, was increased for 1,5-anhydrohexitol-ATP (hATP) and slightly decreased for 1,5-anhydrohexitol-TTP (hTTP) relative to dATP and dTTP, respectively. nih.govnih.gov
The table below details the reported kinetic parameters.
| Enzyme | Substrate | Km (µM) | Comparison to Natural Substrate |
| Vent (exo-) DNA Polymerase | hATP | Not specified, but similar to dATP | Kinetic parameters were similar to the natural analogue. nih.gov |
| HIV-1 RT (M184V Mutant) | hATP | Increased | Lower binding affinity compared to dATP. nih.govnih.gov |
| HIV-1 RT (M184V Mutant) | hTTP | Slightly Decreased | Higher binding affinity compared to dTTP. nih.govnih.gov |
Enzyme Specificity and Lack of Recognition by Canonical DNA Metabolizing Enzymes (e.g., Restriction Enzymes, Ligases, Methylases)
The structural modification in the HNA backbone has profound implications for its recognition by other classes of DNA-metabolizing enzymes. While some polymerases can process HNA building blocks, HNA duplexes themselves are not recognized as substrates by enzymes that act on canonical DNA. Specifically, Hexitol Nucleic Acids have been shown to not function as a template for restriction enzymes, DNA ligases, or methylases. nih.gov This resistance to cleavage and modification highlights the high specificity of these enzymatic systems for the natural deoxyribose backbone structure and makes HNA a chemically stable material. biosyn.com
Interaction with Specific Enzymes and Cellular Transport Pathways
The interactions of anhydrohexitol analogues are primarily characterized by their processing by polymerases. As detailed previously, DNA polymerases, RNA polymerases, reverse transcriptases, and terminal deoxynucleotidyl transferase show varying degrees of recognition and incorporation activity. nih.govnih.gov The structural alteration from a five-membered to a six-membered ring in the nucleotide sugar moiety is a significant challenge for the active sites of these enzymes, generally resulting in limited processivity. nih.govnih.gov
Beyond polymerases, the modified HNA backbone prevents interaction with a suite of other crucial DNA processing enzymes. The inability of restriction enzymes to cleave HNA sequences, and the failure of DNA ligases and methylases to act upon them, underscores the stringent structural requirements of these proteins. nih.gov This enzymatic resistance contributes to the high chemical stability of HNA. biosyn.com
In a different context, related anhydro-sugar compounds have been studied with other enzyme classes. For example, 1,5-anhydro-D-fructose and its derivatives have been shown to interact with glucose-metabolizing enzymes like hexokinases and glucokinase, sometimes acting as substrates or inhibitors. nih.gov However, the primary body of research on 1,5-anhydro-2,6-dideoxy-hexitol is focused on its role as a nucleic acid analogue and its interaction with the enzymatic machinery of DNA and RNA synthesis and metabolism.
Interaction with Viral Thymidine Kinase and Induced Conformational Adaptations
Anhydrohexitol nucleosides have been investigated for their potential as antiviral agents, with a key target being viral thymidine kinase (TK). uniprot.orgnih.govnih.gov This enzyme plays a crucial role in the salvage pathway of nucleotide synthesis in viruses like Herpes Simplex Virus (HSV). uniprot.orgnih.gov The interaction between 5-substituted pyrimidine 1,5-anhydrohexitols and HSV-1 thymidine kinase has been a subject of detailed conformational analysis. nih.gov
Experimental and computational studies have revealed that these anhydrohexitol nucleosides exist in a dynamic equilibrium between two primary conformations. nih.gov In the solid phase and in solution, they predominantly adopt one conformation. However, upon binding to the active site of HSV-1 thymidine kinase, a significant conformational change is induced, leading to the adoption of the second conformation. nih.gov This induced-fit mechanism is a critical aspect of the recognition and binding process, highlighting the flexibility of the anhydrohexitol ring system and its ability to adapt to the enzymatic pocket. The ability of viral TK to phosphorylate these nucleoside analogues is a key step in their activation to cytotoxic agents that can inhibit viral DNA replication. uniprot.orgresearchgate.net
Mechanisms of Intracellular Uptake of Anhydrohexitol Nucleosides
The efficacy of any therapeutic agent, including anhydrohexitol nucleosides, is contingent upon its ability to enter target cells. While specific studies on the intracellular uptake of "Hexitol, 1,5-anhydro-2,6-dideoxy-" itself are limited, the mechanisms for nucleoside analogues in general are well-established and provide a framework for understanding their transport. Cells have evolved sophisticated transport systems to move essential molecules like nucleosides across the plasma membrane. nih.gov
The primary mechanisms for cellular uptake of nucleosides and their analogues include:
Passive Diffusion: Small, uncharged molecules can move across the cell membrane down their concentration gradient. While possible, this is generally a minor pathway for polar molecules like nucleosides. youtube.comyoutube.com
Facilitated Diffusion: This process involves membrane-bound protein channels or carriers that facilitate the movement of molecules across the membrane, again, down their concentration gradient. This is a common route for natural nucleosides and their analogues. youtube.comyoutube.com
Active Transport: This energy-dependent mechanism can move molecules against their concentration gradient and is crucial for accumulating substances within the cell. youtube.comyoutube.com
Endocytosis: For larger molecules or nanoparticles, the cell membrane can invaginate to form vesicles, engulfing the substance and bringing it into the cell. This includes processes like pinocytosis (cellular drinking) and receptor-mediated endocytosis. youtube.comyoutube.comnih.gov
Given their structural similarity to natural nucleosides, anhydrohexitol nucleosides likely utilize the same facilitated diffusion and active transport systems. The specific transporters involved would depend on the exact structure of the analogue, including the nature of the nucleobase and any modifications to the anhydrohexitol ring.
Glycosidase Inhibition Potential of Anhydrohexitol Derivatives
Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. nih.gov Their inhibition is a therapeutic strategy for various diseases, including diabetes and viral infections. frontiersin.orgfrontiersin.org Anhydrohexitol derivatives, as sugar analogues, have the potential to act as glycosidase inhibitors.
The design of effective glycosidase inhibitors often relies on creating stable structural mimics of the substrate, the transition state, or the reaction intermediate. rsc.orgnih.govmdpi.com Anhydrohexitol derivatives, by virtue of their constrained six-membered ring, can be designed to resemble the conformation of the sugar moiety in one of these key states.
The inhibitory activity of these analogues is influenced by several factors:
Stereochemistry: The spatial arrangement of hydroxyl groups and other substituents on the anhydrohexitol ring is critical for recognition and binding to the enzyme's active site. A close stereochemical match to the natural substrate often leads to stronger inhibition. rsc.org
Substituents: The nature and position of substituents can influence binding affinity and the mechanism of inhibition. For example, the introduction of different functional groups can lead to competitive, non-competitive, or uncompetitive inhibition. nih.govnih.gov
Conformational Rigidity: The inherent rigidity of the anhydrohexitol ring can be an advantage, as it can pre-organize the molecule into a conformation that is favorable for binding, reducing the entropic penalty of binding.
Structure-activity relationship (SAR) studies are crucial for optimizing the inhibitory potency of anhydrohexitol derivatives. rsc.orgnih.govmdpi.com By systematically modifying the structure and assessing the impact on glycosidase inhibition, researchers can develop more potent and selective inhibitors.
| Compound Class | Enzyme Target | Key Structural Features for Activity | Reference |
| 5-Substituted Pyrimidine 1,5-Anhydrohexitols | Viral Thymidine Kinase | Pyrimidine base, anhydrohexitol ring flexibility | nih.gov |
| Aminocyclopentitol Analogs | Various Glycosidases | Stereochemistry of amino and hydroxyl groups, N-alkyl substituents | rsc.org |
| Benzimidazole-thioquinoline Derivatives | α-Glucosidase | Aromatic substitutions on the thioquinoline ring | nih.gov |
Table 1: Examples of Structural Analogues and Their Enzyme Inhibition Profiles
Advanced Applications and Future Research Trajectories of Anhydrohexitol Based Constructs
Rational Design Principles for Novel Anhydrohexitol Analogues
The development of novel anhydrohexitol-based constructs is guided by rational design principles aimed at optimizing their biological and physicochemical properties. These principles involve systematic modifications of the anhydrohexitol scaffold and the attached nucleobase to understand and enhance their function. Key areas of investigation include structure-activity relationships, the exploration of stereochemistry, and the introduction of strategic modifications like fluorination.
Structure-Activity Relationship (SAR) Studies of Substituted Anhydrohexitol Nucleosides
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural modifications of a compound influence its biological activity. libretexts.org For anhydrohexitol nucleosides, SAR studies typically involve synthesizing a series of analogues with varied substituents on the heterocyclic base or the sugar moiety and evaluating their effects on a specific biological target, such as viral enzymes or polymerases.
Research into 1,5-anhydrohexitol nucleosides has revealed that modifications to the pyrimidine (B1678525) or purine (B94841) base are critical for conferring biological activity. For instance, a series of novel 1,5-anhydrohexitol nucleosides were synthesized and evaluated for their antiviral properties. nih.gov It was discovered that derivatives containing 5-iodouracil (B140508) and 5-ethyluracil (B24673) were potent and highly selective inhibitors of Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2). nih.gov In contrast, analogues featuring 5-fluorocytosine (B48100) and 2,6-diaminopurine (B158960) demonstrated a broader spectrum of anti-herpes virus activity. nih.gov
Further SAR studies have explored these compounds as enzyme inhibitors. In one such study, a series of 1,5-anhydrohexitol-based analogues were coupled to different triazoles and assessed as inhibitors of bacterial Leucyl-tRNA synthetase (LeuRS), a validated antimicrobial target. nih.gov The study found that the inhibitory activity was sensitive to the polarity and size of the substituents on the triazole ring. nih.gov X-ray crystallography of the inhibitors bound to the enzyme highlighted the specific interactions that governed their inhibitory potency, providing a structural basis for the observed activity differences. nih.gov While these compounds showed nanomolar inhibitory constants (Kiapp) in vitro, their whole-cell antibacterial activity remained weak, suggesting that the extensive structural data could serve as a starting point for developing future antibiotics with improved cell permeability. nih.gov
These studies underscore a key principle of SAR: even minor alterations, such as changing a substituent on the nucleobase, can lead to significant changes in biological specificity and potency. libretexts.orgnih.gov
| Anhydrohexitol Analogue | Substituent/Modification | Target | Observed Activity/Finding | Source |
|---|---|---|---|---|
| 1,5-anhydro-2,3-dideoxy-2-(5-iodouracil-1-yl)-D-arabino-hexitol | 5-Iodouracil | HSV-1, HSV-2 | Highly selective, TK-dependent inhibition. | nih.gov |
| 1,5-anhydro-2,3-dideoxy-2-(5-ethyluracil-1-yl)-D-arabino-hexitol | 5-Ethyluracil | HSV-1, HSV-2 | Highly selective, TK-dependent inhibition. | nih.gov |
| Anhydrohexitol Nucleoside Analogue | 5-Fluorocytosine | Herpesviruses | Broad anti-herpes virus activity. | nih.gov |
| Anhydrohexitol Nucleoside Analogue | 2,6-Diaminopurine | Herpesviruses | Broad anti-herpes virus activity. | nih.gov |
| Anhydrohexitol-adenosine analogue | Coupled Triazoles | Bacterial LeuRS | Inhibitory activity is dependent on the polarity and size of triazole substituents. Nanomolar Kiapp values in vitro. | nih.gov |
Design and Evaluation of Ambiguous and Universal Nucleosides
A universal base is a nucleoside analogue that can pair with all four canonical nucleobases (Adenine, Guanine (B1146940), Cytosine, Thymine) with little discrimination. libretexts.org Such analogues are valuable tools in molecular biology, for example, as components of primers for amplifying highly variable genomic regions. The design of universal bases often focuses on non-hydrogen bonding, hydrophobic analogues that stabilize duplexes primarily through stacking interactions. libretexts.org
An ambiguous or promiscuous base is one that can pair with multiple, but not necessarily all, other bases. biosyn.com This can occur through non-standard hydrogen bonding patterns or other molecular interactions. For instance, theoretical calculations have shown that a guanine radical that has lost a proton, G(-H)•, can form stable base pairs with all four canonical bases, making it completely promiscuous. biosyn.com
While the principles of universal and ambiguous base design are well-established in the context of natural DNA and RNA, their specific application to anhydrohexitol-based systems is a more nascent area of research. The rigid chair conformation of the hexitol (B1215160) ring, which pre-organizes the phosphodiester backbone, could potentially influence the pairing geometry and stability of duplexes containing universal bases. Applying the design principles of hydrophobic, stacking-proficient analogues to the anhydrohexitol scaffold could lead to the development of HNA-based universal bases. However, detailed studies evaluating specific anhydrohexitol analogues designed for ambiguous or universal pairing are not extensively documented in the available research. Future work could involve incorporating known universal base analogues, such as indole (B1671886) or isocarbostyril derivatives, into an HNA backbone and evaluating their pairing fidelity and duplex-stabilizing properties.
Exploration of Stereoisomeric and Chiral Variants of Anhydrohexitols
Chirality, or the "handedness" of a molecule, is a critical factor in nucleic acid structure and function. Natural nucleic acids are composed exclusively of D-sugars (D-deoxyribose in DNA and D-ribose in RNA). The use of the unnatural L-enantiomer of a sugar analogue is a common strategy in drug design to increase metabolic stability, as L-nucleosides are not recognized by the enzymes that degrade natural nucleic acids. nih.gov
In the context of anhydrohexitols, oligonucleotides have been synthesized using the natural D-arabino-hexitol configuration (D-HNA) as well as the unnatural L-arabino-hexitol configuration (L-HNA). unina.itnih.gov Studies directly comparing these stereoisomers have revealed fascinating properties. While oligonucleotides of opposite chirality (e.g., D-DNA and L-DNA) are generally incapable of forming stable duplexes, L-HNA has been shown to form stable associations with both D-DNA and D-RNA complements. nih.govunina.it This ability to form stable heterochiral duplexes is a distinguishing feature.
Furthermore, circular dichroism measurements have indicated that L-HNA induces a left-handed helical structure in duplexes it forms, regardless of whether its binding partner is a D- or L-oligonucleotide. unina.it This is in contrast to D-HNA, which forms standard right-handed A-form helices with DNA and RNA. nih.gov The ability of L-HNA to engage with natural D-nucleic acids makes it a promising candidate for applications in diagnostics and therapeutics where nuclease resistance and unique structural properties are advantageous. nih.govunina.it
Beyond the D/L configuration, the relative orientation of the hydroxyl groups on the hexitol ring (e.g., arabino, xylo, ribo) also represents a key stereoisomeric variable, though comparative studies between these different hexitol configurations are less common. The standard D-arabino configuration is most widely studied, with X-ray analysis confirming that the sugar ring adopts a slightly distorted chair conformation where the nucleobase is in an axial position. nih.gov
| Property | D-HNA (D-arabino-hexitol) | L-HNA (L-arabino-hexitol) | Source |
|---|---|---|---|
| Chirality | Natural D-configuration | Unnatural L-configuration | unina.it |
| Helical Structure | Forms right-handed A-type helices with DNA/RNA. | Induces a left-handed helix with both D- and L-oligonucleotides. | unina.itnih.gov |
| Heterochiral Pairing | Forms stable duplexes with D-DNA and D-RNA. | Forms stable duplexes with D-DNA and D-RNA. | unina.it |
| Nuclease Resistance | Higher than DNA/RNA. | Expected to be extremely high due to unnatural chirality. | nih.gov |
Synthetic Strategies for Fluorinated Anhydrohexitol Analogues
Fluorination is a powerful strategy in medicinal chemistry used to modulate a molecule's properties, such as metabolic stability, lipophilicity, and binding affinity. The introduction of fluorine into nucleoside analogues can enhance their therapeutic potential. Synthetic strategies for creating fluorinated anhydrohexitol analogues generally fall into two categories:
Divergent Approach (Direct Fluorination): This method involves the direct fluorination of a pre-formed anhydrohexitol nucleoside. This linear strategy is advantageous as it preserves the original stereochemistry of the nucleoside. nih.gov Electrophilic fluorinating agents, such as Selectfluor, are often used for this purpose. nih.gov
Convergent Approach (Building Block Synthesis): This strategy involves synthesizing a fluorine-containing sugar or nucleobase first, followed by coupling the two building blocks together (a process known as glycosylation). nih.gov This is often the preferred method when direct fluorination is not feasible or gives low yields. It allows for greater flexibility in introducing fluorine at various positions on the sugar ring. Nucleophilic fluorinating agents, such as (diethylamino)sulfur trifluoride (DAST), are commonly used to replace hydroxyl groups with fluorine on the sugar precursor. nih.gov
The insertion of fluorine at the 2'-position of sugar rings in nucleosides is a well-explored strategy that often enhances antiviral activity. Applying these established synthetic protocols to the anhydrohexitol scaffold would allow for the creation of novel fluorinated HNA analogues with potentially improved pharmacokinetic and pharmacodynamic profiles.
| Strategy | Reagent Class | Example Reagent | Typical Use | Source |
|---|---|---|---|---|
| Convergent | Nucleophilic | DAST (Diethylamino)sulfur trifluoride | Replacing a hydroxyl group on the sugar precursor with fluorine (e.g., OH → F). | nih.gov |
| Convergent | Nucleophilic | Olah's Reagent (Pyridine-HF) | Conversion of secondary and tertiary alcohols to fluorides. | nih.gov |
| Divergent / Convergent | Electrophilic | Selectfluor | Direct fluorination of a nucleoside or fluorination of a silyl (B83357) enol ether precursor. | nih.gov |
Advancements in Enzymatic Synthesis of HNA
While chemical synthesis is crucial for producing modified oligonucleotides, enzymatic synthesis offers advantages in speed and accuracy. A key goal in the field of xenonucleic acids (XNAs) is the development of enzymes, particularly polymerases, that can synthesize and replicate these artificial genetic polymers.
Template-Directed Synthesis of HNA Fragments In Vitro and In Vivo
The ability to synthesize Hexitol Nucleic Acid (HNA) using existing biological machinery or mimics thereof is a critical area of research, paving the way for its use in synthetic biology and as a therapeutic agent. Progress has been made in both cell-free (in vitro) and cellular (in vivo) environments, demonstrating the potential of HNA to be transcribed from and act as a template for other nucleic acids.
In vitro studies have shown that HNA can be integrated into enzymatic processes. Hexitol nucleoside triphosphates (hNTPs) can serve as substrates for various DNA and RNA polymerases. acs.org While enzymes like T7 RNA polymerase can incorporate a few HNA units, the efficiency is limited, with a maximum of three consecutive analogues being added under typical experimental conditions. nih.gov However, terminal deoxynucleotidyl transferase (TdT) has proven to be significantly more accommodating, successfully extending a DNA primer with as many as 15 purine-based HNA nucleotides. acs.orgnih.govbiosyn.com This suggests that with further engineering, TdT and other polymerases could be optimized for more efficient HNA synthesis. biosyn.com Conversely, HNA has also been shown to function as an effective template for the non-enzymatic synthesis of RNA and DNA oligomers, a process that is significantly enhanced by the A-type structure that HNA duplexes adopt. nih.govencyclopedia.pub
The true test for integrating HNA into biological systems lies in its synthesis within a living cell. Groundbreaking research has demonstrated the feasibility of using HNA as a genetic template in vivo. In an experiment using an auxotrophic strain of Escherichia coli that required thymidylate synthase for survival, a short HNA oligonucleotide was used to template the repair of a gap in the corresponding gene. The successful restoration of the gene and subsequent cell survival confirmed that HNA could be "read" by the cell's natural DNA polymerase machinery to synthesize a functional DNA sequence. academie-sciences.fr While the synthesis of HNA fragments in vivo from a DNA or RNA template is still a nascent field, these findings represent a crucial first step toward the creation of a stable, orthogonal genetic system operating within a cell. academie-sciences.fr
Table 1: In Vitro Polymerase Activity with HNA Substrates
| Polymerase/Enzyme | Activity on HNA Substrates | Maximum Incorporation | Reference |
|---|---|---|---|
| RNA Polymerases (e.g., T7) | Recognizes and incorporates hNTPs. | Up to 3 consecutive nucleotides. | acs.orgnih.gov |
| DNA Polymerases (B Family) | Can recognize hNTPs as substrates. | 2 consecutive nucleotides. | biosyn.com |
| Terminal deoxynucleotidyl Transferase (TdT) | Efficiently elongates DNA primers with hNTPs. | Up to 15 purine nucleotides. | acs.orgbiosyn.com |
| HIV-1 Reverse Transcriptase | Recognizes hNTPs and can incorporate multiple units. | At least 2 consecutive nucleotides. | acs.org |
| HNA Template | Efficiently templates non-enzymatic synthesis. | N/A | nih.govencyclopedia.pub |
Theoretical and Computational Contributions to Anhydrohexitol Research
Computational chemistry and molecular modeling have become indispensable tools for understanding the unique structural and interactive properties of HNA, providing insights that are often difficult to obtain through experimental methods alone.
Prediction of Conformational Landscapes and Intermolecular Interactions
Theoretical studies have been fundamental in predicting the preferred three-dimensional structure of anhydrohexitol-based molecules. Density Functional Theory (DFT) calculations on related glycal structures have shown that the six-membered ring has distinct conformational preferences, such as the ⁴H₅ and ⁵H₄ half-chair forms, which are influenced by steric and electronic effects. nih.gov For HNA itself, molecular dynamics (MD) simulations have confirmed that the anhydrohexitol ring consistently adopts a stable chair conformation. oup.com This inherent rigidity is a key feature of the HNA backbone.
When HNA forms duplexes with DNA or RNA, MD simulations predict that these hybrids adopt an A-type helical geometry, which is characteristic of RNA-RNA duplexes. acs.org These simulations have also been crucial in explaining the exceptional stability of HNA-RNA hybrids compared to HNA-DNA hybrids. The models suggest that differences in the solvation of the minor groove are a primary contributing factor to this enhanced stability. acs.org Computational tools like HNADOCK have been specifically developed to model the interactions between nucleic acid structures, facilitating the prediction of complex formations. nih.gov These computational approaches allow researchers to build and test structural hypotheses, guiding the design of new HNA sequences with specific binding properties. nih.govnih.gov
Elucidation of Enzyme-Substrate Recognition Mechanisms
Computational modeling plays a vital role in understanding how enzymes recognize and process HNA. The interaction between HNA aptamers and their protein targets, for instance, has been successfully elucidated using MD simulations. nih.gov These simulations can map the binding interface, identify key interaction epitopes, and calculate binding energies, revealing how the HNA molecule folds into a specific tertiary structure to bind its target with high affinity and specificity. nih.govnih.gov
Furthermore, the mechanism by which polymerases incorporate HNA nucleotides is being unraveled through a combination of kinetics and structural biology, supported by computational analysis. umich.edu The recent crystallization of an evolved polymerase in complex with an HNA template provides an unprecedented atomic-level view of the enzyme-substrate interaction. oup.com This structural data, when fed into computational models, can explain how the enzyme's active site accommodates the distinct six-membered ring of the anhydrohexitol sugar and how it facilitates the transcription of HNA into DNA. oup.com Such models are critical for the rational design of new polymerases with enhanced efficiency and fidelity for HNA synthesis and replication, a key goal in synthetic genetics. nih.gov
Challenges and Emerging Directions in Anhydrohexitol Chemistry
Despite significant progress, the full potential of anhydrohexitol-based constructs is yet to be realized. Key challenges remain in the areas of synthesis and functional application, which are now guiding the future direction of research in the field.
Optimization of Synthetic Routes for Scalability and Diversity
The widespread application of HNA requires robust and efficient chemical synthesis methods. While detailed protocols for producing the fundamental 1,5-anhydrohexitol phosphoramidite (B1245037) building blocks exist, making them scalable for large-quantity production remains a challenge. nih.govcam.ac.uk Current methods, often adapted from standard oligonucleotide synthesis, need further optimization to improve yields and reduce costs, making HNA more accessible for therapeutic and diagnostic research. encyclopedia.pub
A major emerging direction is the application of Diversity-Oriented Synthesis (DOS) to create HNA libraries with significant structural and, therefore, functional diversity. mdpi.comnih.gov Rather than simply varying the nucleobases, DOS strategies aim to generate collections of molecules with diverse three-dimensional scaffolds and stereochemistry. nih.gov This involves designing synthetic routes that can produce a wide range of anhydrohexitol analogues from a common starting point. By introducing modifications to the hexitol ring itself or developing novel linkers, researchers can create HNA libraries that explore a much broader chemical space, increasing the probability of discovering molecules with novel biological activities. mdpi.com
Expanding the Repertoire of HNA-Based Functional Molecules
A primary goal of HNA research is to expand its use beyond a simple genetic polymer to a source of diverse functional molecules. The exceptional chemical stability of the HNA backbone makes it an ideal scaffold for developing therapeutic aptamers and catalytic nucleic acids (XNAzymes). biosyn.com
HNA aptamers have already been evolved to bind with high affinity and specificity to various targets, including the HIV trans-activation response (TAR) element and hen egg lysozyme (B549824) (HEL). nih.govnih.gov More recently, HNA-based aptamers targeting the Vascular Endothelial Growth Factor (VEGF) have been developed, demonstrating remarkable stability in human serum and potential as therapeutic agents. nih.gov
The catalytic potential of HNA is also being explored. Researchers have successfully evolved HNAzymes that can perform specific chemical reactions, such as the cleavage of RNA molecules (a form of RNA endonuclease activity). oup.com While the catalytic efficiency of current HNAzymes is lower than that of some other nucleic acid catalysts, these findings open the door to developing novel HNA-based catalysts for gene editing and other biotechnological applications. oup.com The future of anhydrohexitol chemistry lies in combining optimized, diversity-oriented synthesis with high-throughput selection methods to discover and evolve a new generation of functional HNA molecules for diagnostics, therapeutics, and nanotechnology. biosyn.com
Table 2: Evolved Functional HNA-Based Molecules
| Functional Molecule | Target/Activity | Binding Affinity (K_D) / Rate | Reference |
|---|---|---|---|
| HNA Aptamer (LYS-S8-19) | Hen Egg Lysozyme (HEL) | 31 nM | nih.govacademie-sciences.fr |
| HNA Aptamer | HIV TAR RNA | Nanomolar range | academie-sciences.fr |
| MeORNA-HNA Aptamer | Rat Vascular Endothelial Growth Factor (rVEGF164) | Low-nanomolar range | nih.gov |
| HNAzyme (FR17_6) | RNA Endonuclease (cleavage) | ~20-600 fold slower than analogous ribozymes/DNAzymes | oup.com |
Understanding Enantioselectivity in Biological Systems
Enantioselectivity, the ability of biological systems to differentiate between mirror-image molecules (enantiomers), is a fundamental principle in pharmacology and molecular biology. For anhydrohexitol-based constructs, particularly Hexitol Nucleic Acids (HNA), this stereochemical distinction is paramount to their function and potential applications. Research has demonstrated that the chirality of the anhydrohexitol sugar surrogate dramatically influences the hybridization properties and biological stability of these synthetic oligonucleotides.
Hexitol nucleic acids have been synthesized from various isomers, including D- and L-hexitols, leading to different spatial arrangements of the nucleobases. Studies on these isomers reveal a high degree of chiral selection in their interactions with natural nucleic acids (DNA and RNA). For instance, oligonucleotides constructed from 1',5'-anhydro-L-ribo-hexitol (α-L-HNA) have been shown to be versatile informational biopolymers, capable of cross-communicating with natural and unnatural complements in both the D- and L-enantiomeric series. researchgate.net However, the stability and specificity of these interactions are highly dependent on the chirality. While duplexes of D-cyclohexanyl nucleic acids (D-CNA) can hybridize with natural DNA and RNA, their L-CNA counterparts cannot. nih.gov This demonstrates a strict enantioselective preference by the natural biological machinery.
This selectivity extends to enzymatic recognition. Hexitol Nucleic Acids are completely stable against degradation by 3'-exonucleases, a key advantage for in vivo applications. researchgate.net This resistance is a direct consequence of the unnatural anhydrohexitol backbone, which is not recognized by the active sites of these enzymes. Furthermore, specific derivatives like 1,5-anhydro-2,3-dideoxy-2-(5-iodouracil-1-yl)-D-arabino-hexitol exhibit highly selective, concentration-dependent inhibitory activity against viruses like HSV-1 and HSV-2, highlighting that a precise stereochemistry is essential for potent biological activity. nih.gov
The table below summarizes the hybridization properties of different HNA and related nucleic acid analogue isomers, illustrating the principle of enantioselectivity.
| Nucleic Acid Analogue | Isomer | Hybridization with DNA | Hybridization with RNA | Reference |
| Hexitol Nucleic Acid (HNA) | β-D-HNA | Yes | Yes | researchgate.net |
| Hexitol Nucleic Acid (HNA) | α-L-HNA | Yes | Yes | researchgate.net |
| Hexitol Nucleic Acid (HNA) | β-L-HNA | No | No | researchgate.net |
| Cyclohexanyl Nucleic Acid (CNA) | D-CNA | Yes | Yes | nih.gov |
| Cyclohexanyl Nucleic Acid (CNA) | L-CNA | No | No | nih.gov |
Q & A
Basic: What analytical methods are employed to confirm the structural configuration of 1,5-anhydro-2,6-dideoxyhexitol derivatives?
Answer:
Structural elucidation typically involves a combination of periodate degradation and spectroscopic techniques . Periodate oxidation cleaves vicinal diols, producing formic acid and formaldehyde. For hexitol derivatives, the molar ratio of these products distinguishes between hexitols (theoretical ratio 2:1) and heptitols (3.5:1), as demonstrated in periodate degradation studies . Nuclear magnetic resonance (NMR) and mass spectrometry further confirm stereochemistry and substituent positions, as seen in CAS registry data for related hexitol derivatives (e.g., C₆H₁₄O₄ isomers) .
Advanced: How can response surface methodology (RSM) optimize hexitol-glycol surfactant formulations for emulsion stability?
Answer:
Central Composite Design (CCD) is used to model interactions between variables (e.g., hexitol concentration, mixing rate) and emulsion stability. Key steps include:
- Experimental Design : CCD generates a quadratic model to predict stability (%) based on parameter interactions .
- ANOVA Analysis : Parameters with p-values <0.05 (e.g., hexitol concentration, glycol ratio, mixing rate) are statistically significant. For example, a model with R² = 0.8814 explains 88% of variability in stability .
- Optimization : The model identifies optimal surfactant ratios (e.g., hexitol-glycol synergy) to maximize water separation from emulsions at 60°C over seven days .
Table 1 : Significant parameters from ANOVA (adapted from ):
| Parameter | Effect | p-value |
|---|---|---|
| Hexitol (A) | +12.3 | 0.003 |
| Mixing rate (C) | +8.7 | 0.015 |
| AC interaction | -6.2 | 0.022 |
Basic: What bacterial metabolic pathways are associated with hexitol degradation?
Answer:
Hexitol degradation in bacteria involves two superpathways:
Hexitol Fermentation : Converts hexitols to lactate, formate, ethanol, and acetate via enzymes inferred from direct assays (e.g., Brown73a in MetaCyc) .
Hexitol Catabolism : Includes phosphorylation, dehydrogenation, and entry into central carbon metabolism (e.g., pentose phosphate pathway), validated via isotopic tracing .
Advanced: How do pretreatment conditions influence hexitol isomer distributions in catalytic cellulose conversion?
Answer:
Pretreatment with aqueous trifluoroacetic acid (TSA) modulates catalyst activity and selectivity:
- TSA Concentration : Higher TSA (71 mM) increases hexitol yield (60%) but alters isomer ratios (e.g., isosorbide:isomannide:sorbitan = 6.7:0.7:1.0) .
- Thermal Effects : Slow heating (40 min at 493 K) favors sorbitan formation, while rapid heating promotes isohexitides (e.g., isoidide:isosorbide = 3.6:17.9) .
- Reaction Network : Intermediate tracking (e.g., glucose, levulinic acid) via GC-MS clarifies competing pathways (hydrolysis vs. dehydration) .
Advanced: How do structural modifications of hexitol nucleic acids (HNAs) enhance duplex stability and biological activity?
Answer:
HNAs exhibit superior thermostability and RNase resistance compared to RNA/DNA due to:
- Conformational Rigidity : The hexitol backbone reduces conformational entropy, stabilizing anti-parallel heteroduplexes (e.g., HNA-RNA hybrids) .
- Fluorination : 3′-Fluoro-HNA modifications increase binding affinity (ΔTm +5°C) by electronegative effects, enhancing antisense activity against malarial RNA .
- Aptamer Design : HNAs targeting VEGF or HIV TAR RNA show nM-level affinity, validated via NMR and in vitro assays .
Table 2 : HNA applications and performance (adapted from ):
| Application | Target | Affinity (Kd) | Reference |
|---|---|---|---|
| Antisense | Ha-ras mRNA | 10 nM | Vandermeeren et al., 2000 |
| Aptamer | VEGF | 2.5 nM | Eremeeva et al., 2019 |
| Antiviral | HIV TAR RNA | 15 nM | Kolb et al., 2005 |
Basic: What role does hexitol play in emulsion stabilization mechanisms?
Answer:
Hexitol acts as a nonionic surfactant by:
- Hydrogen Bonding : Hydroxyl groups interact with water, reducing interfacial tension.
- Synergy with Glycols : Hexitol-glycol mixtures increase emulsion stability by 30% compared to individual surfactants, as shown in CCD-optimized formulations .
Advanced: How do gut microbiota hexitol fermentation pathways correlate with insomnia risk?
Answer:
Mendelian randomization analysis links hexitol fermentation to reduced insomnia risk via:
- Metabolite Production : Lactate and acetate modulate GABAergic signaling, promoting sleep .
- Pathway Activity : Downregulated gluconeogenesis and TCA cycle intermediates (e.g., citrate) are associated with sleep disturbances, while hexitol fermentation metabolites counteract this .
Guidelines for Researchers
- Experimental Design : Prioritize CCD or Box-Behnken designs for multifactor optimization .
- Data Contradictions : Reconcile periodate degradation ratios (e.g., 3:1 vs. theoretical 2:1) by validating with orthogonal methods like NMR .
- Synthetic Protocols : Reference CAS-registered derivatives (e.g., C₆H₁₄O₄ isomers) for stereochemical accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
